1-oxaspiro[3.3]heptane-6-carboxylic acid

Catalog No.
S6469879
CAS No.
2731014-69-8
M.F
C7H10O3
M. Wt
142.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-oxaspiro[3.3]heptane-6-carboxylic acid

CAS Number

2731014-69-8

Product Name

1-oxaspiro[3.3]heptane-6-carboxylic acid

Molecular Formula

C7H10O3

Molecular Weight

142.2

Synthesis

Scientific research has explored methods for synthesizing 1-oxaspiro[3.3]heptane-6-carboxylic acid and its derivatives. One reported approach involves the desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative using biocatalytic ketoreductase-mediated reduction []. This process allows for the preparation of both enantiomers (mirror image forms) of the molecule in high enantiomeric excess (ee), a measure of purity. The resulting axially chiral alcohol can be further converted into valuable building blocks for organic synthesis, such as ester alcohols, amino acids, and amino alcohols, while maintaining their high purity [].

1-oxaspiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound characterized by its unique structure, which features an oxetane ring fused to a cyclobutane ring. This compound exhibits a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol. The spirocyclic nature of this compound contributes to its distinctive chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: This reaction can introduce additional functional groups, enhancing the compound's reactivity.
  • Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to new derivatives.
  • Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.

Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions often involve controlled temperatures and specific solvents to ensure efficient reaction progress.

The biological activity of 1-oxaspiro[3.3]heptane-6-carboxylic acid has been explored in various studies. Its unique structure makes it a candidate for studying biological interactions and developing bioactive molecules. It has been suggested that this compound may serve as a bioisostere for pipecolic acid, a non-proteinogenic amino acid known for its biological activity. Modifying substituents on the spirocyclic scaffold can lead to analogs with improved pharmacokinetic properties or enhanced binding affinity for specific targets .

  • Formation of the Spirocyclic Structure: This is achieved through cyclization reactions that create the oxetane and cyclobutane rings.
  • Functional Group Transformations: These are necessary to introduce or modify functional groups on the final product.

Recent advancements have shown new methods for synthesizing 6-functionalized derivatives of this compound, expanding its potential as a building block in drug discovery .

1-oxaspiro[3.3]heptane-6-carboxylic acid has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in developing new materials and catalysts.
  • Biology: The compound's unique structure is valuable for studying biological interactions.
  • Medicine: It is utilized in drug discovery to create novel scaffolds for potential therapeutic agents.
  • Industry: Its applications extend to producing polymers and other advanced materials .

The mechanism by which 1-oxaspiro[3.3]heptane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets, influencing various biochemical pathways. The exact molecular targets depend on the specific application and modifications made to the compound. Interaction studies are crucial for understanding how changes in structure affect biological activity and reactivity, paving the way for developing new therapeutic agents .

Several compounds share structural similarities with 1-oxaspiro[3.3]heptane-6-carboxylic acid:

Compound NameStructural FeaturesUnique Aspects
2-oxaspiro[3.3]heptane-6-carboxylic acidSimilar spirocyclic structureDifferent functional groups leading to varied reactivity
1-aminospiro[3.3]heptane-1,6-dicarboxylic acidContains an amino groupDistinct properties due to nitrogen presence
tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptaneAdditional functional groupsOffers unique chemical and biological properties

Uniqueness

1-oxaspiro[3.3]heptane-6-carboxylic acid stands out due to its specific spirocyclic structure, imparting unique reactivity and stability that make it valuable for various applications, particularly in fields requiring precise molecular interactions .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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